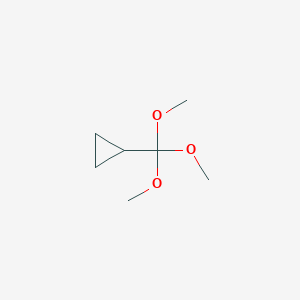
(Trimethoxymethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethoxymethyl)cyclopropane, also known as TMCP, is a cyclopropane derivative of trimethoxymethane, a three-carbon molecule with three oxygen atoms attached. It is a colorless liquid with a low boiling point and low vapor pressure, making it an ideal solvent for many organic reactions. TMCP has been used in a variety of scientific research applications, ranging from organic synthesis to biochemistry and physiology.
Scientific Research Applications
Stereoselective Cyclopropanation Reactions
(Trimethoxymethyl)cyclopropane is involved in stereoselective cyclopropanation reactions, which are crucial for producing enantiomerically pure cyclopropanes. These reactions are essential for synthesizing cyclopropane-containing natural products and studying enzyme mechanisms or inhibition. Cyclopropanes serve as versatile intermediates in creating more functionalized cycloalkanes and acyclic compounds, with ongoing developments in enantioselective synthesis methods (Lebel et al., 2003).
Polymerization Processes
The compound finds applications in polymerization processes, such as the alternating ring-opening polymerization of cyclohexene oxide with alicyclic anhydrides. This process, utilizing metal salen chloride complexes, produces poly(ester-co-ether)s and perfect alternating copolymers, demonstrating the utility of cyclopropane derivatives in developing new polymeric materials (Nejad et al., 2012).
Synthesis of Cyclopropanes
Another application is in the synthesis of cyclopropanes from β-keto esters with activated methylene compounds under metal-free conditions. This method is significant for constructing polysubstituted ring-fused cyclopropanes and can lead to the development of complex biologically active molecules (Duan et al., 2016).
Drug Development
Cyclopropane rings, including derivatives like this compound, are increasingly used in drug development for transitioning drug candidates from the preclinical to clinical stage. The unique properties of the cyclopropane ring, such as enhanced π-character of C-C bonds and stronger C-H bonds, contribute to the potency and reduced off-target effects of drug molecules (Talele, 2016).
Ring-Opening Reactions
Additionally, the ring-opening of donor-acceptor cyclopropanes with cyanide ion and its surrogates has been developed as a methodology to generate gamma-cyanoesters. These intermediates are valuable for synthesizing a wide range of bioactive molecules, showcasing the application of cyclopropane derivatives in creating complex chemical structures (Boichenko et al., 2019).
Mechanism of Action
Target of Action
(Trimethoxymethyl)cyclopropane is a compound with a unique structure that has been studied for its potential pharmacological activity . .
Mode of Action
Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Cyclopropane-containing compounds are known to increase the metabolic stability of target structures and extend the scope of their therapeutic action .
Pharmacokinetics
The cyclopropane fragment in compounds is known to increase metabolic stability , which could potentially impact the bioavailability of this compound.
properties
IUPAC Name |
trimethoxymethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-8-7(9-2,10-3)6-4-5-6/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTIKAUHDBNMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54917-76-9 |
Source


|
| Record name | (trimethoxymethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


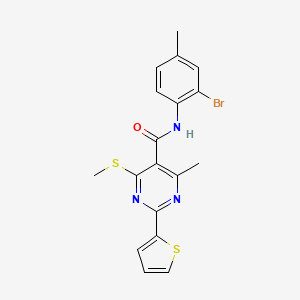
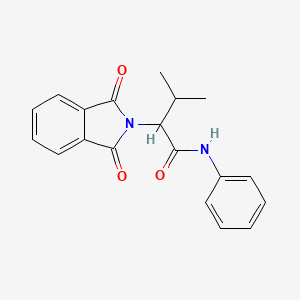
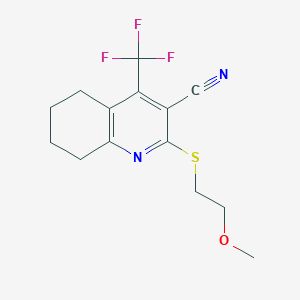

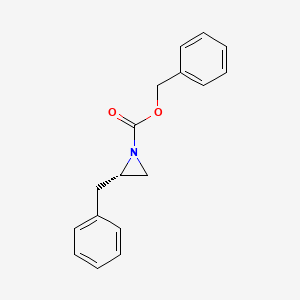
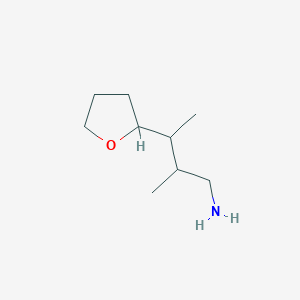
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)
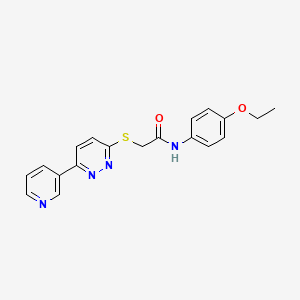
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![4-(dimethylamino)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2720498.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)
![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)